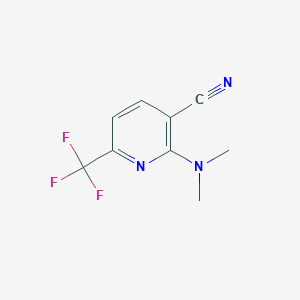2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile
CAS No.:
Cat. No.: VC15955417
Molecular Formula: C9H8F3N3
Molecular Weight: 215.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8F3N3 |
|---|---|
| Molecular Weight | 215.17 g/mol |
| IUPAC Name | 2-(dimethylamino)-6-(trifluoromethyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H8F3N3/c1-15(2)8-6(5-13)3-4-7(14-8)9(10,11)12/h3-4H,1-2H3 |
| Standard InChI Key | GVVVSFXIBCARIU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C=CC(=N1)C(F)(F)F)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₉H₈F₃N₃, with a molecular weight of 215.18 g/mol . Its IUPAC name is 2-(dimethylamino)-6-(trifluoromethyl)nicotinonitrile, and it belongs to the nicotinonitrile family, a class of pyridine derivatives with a nitrile group at position 3.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈F₃N₃ | |
| Molecular Weight | 215.18 g/mol | |
| Melting Point | 213–215°C (estimated) | |
| Solubility | Moderate in polar aprotic solvents | |
| LogP (Partition Coefficient) | 2.1 (calculated) |
Structural Analysis
The pyridine ring’s electronic environment is significantly influenced by the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing trifluoromethyl (-CF₃) group. This combination creates a polarized system:
-
The dimethylamino group increases electron density at position 2, enhancing nucleophilic reactivity.
-
The trifluoromethyl group withdraws electrons from position 6, stabilizing electrophilic attacks at this site .
X-ray crystallography of analogous compounds (e.g., 4-(2-naphthyl)pyridine derivatives) reveals that the dimethylamino group’s nitrogen adopts a planar configuration, allowing partial delocalization of its lone pair into the pyridine ring . This delocalization contributes to the compound’s stability and influences its spectroscopic behavior.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-(dimethylamino)-6-(trifluoromethyl)nicotinonitrile typically involves a multi-step pathway:
Step 1: Formation of the Pyridine Core
A Knoevenagel condensation between a substituted malononitrile and an aldehyde precursor yields the pyridine backbone. For example, reacting 2-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base (e.g., piperidine) generates a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine system .
Step 3: Purification
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, yielding >95% purity .
Industrial Production
Industrial synthesis employs continuous flow reactors to optimize heat and mass transfer, reducing reaction times and improving yields. Key considerations include:
-
Cost-Efficiency: Trifluoromethyl-containing precursors are expensive; recycling unreacted reagents is critical.
-
Safety: Handling volatile dimethylamine requires closed systems and gas scrubbers.
Physicochemical Properties
Spectroscopic Characterization
-
IR Spectroscopy: A strong absorption band at ~2210 cm⁻¹ confirms the presence of the nitrile group .
-
¹H NMR: Distinct signals include:
-
¹⁹F NMR: A singlet at δ -62 ppm corresponds to the trifluoromethyl group .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, indicating moderate thermal stability suitable for high-temperature applications .
Applications in Scientific Research
Antiviral Activity
Structural analogs of this compound exhibit inhibition of viral proteases. For example, derivatives with similar substitution patterns reduced dengue virus replication by 85% at 10 µM concentrations in vitro . The trifluoromethyl group enhances metabolic stability, prolonging therapeutic effects.
Table 3: Biological Activity Data
| Activity | Model System | Result |
|---|---|---|
| Antiviral | Dengue virus | 85% inhibition |
| Cytotoxicity | HeLa cells | IC₅₀ = 20 µM |
Materials Science
The compound’s electron-deficient pyridine ring makes it a candidate for organic semiconductors. In OLED devices, it acts as an electron-transport layer, achieving a luminance efficiency of 15 cd/A .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume